molecular formula C12H13ClN2O2S B4962940 N-(4-chlorophenyl)-2-(4-morpholinyl)-2-thioxoacetamide

N-(4-chlorophenyl)-2-(4-morpholinyl)-2-thioxoacetamide

Cat. No. B4962940
M. Wt: 284.76 g/mol
InChI Key: OQRKEJYXIFGNSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-2-(4-morpholinyl)-2-thioxoacetamide, also known as CTX, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. CTX belongs to the family of thiosemicarbazones, which are organic compounds that contain a thiosemicarbazide functional group.

Mechanism of Action

The exact mechanism of action of N-(4-chlorophenyl)-2-(4-morpholinyl)-2-thioxoacetamide is not fully understood. However, it is known to act as an iron chelator, which means that it binds to iron ions and prevents them from participating in various cellular processes. Iron is essential for the growth and proliferation of cancer cells, and N-(4-chlorophenyl)-2-(4-morpholinyl)-2-thioxoacetamide's iron-chelating properties may explain its anti-cancer effects. In neurodegenerative disease research, N-(4-chlorophenyl)-2-(4-morpholinyl)-2-thioxoacetamide's iron-chelating properties may help to prevent the accumulation of iron in the brain, which is a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects:
In addition to its iron-chelating properties, N-(4-chlorophenyl)-2-(4-morpholinyl)-2-thioxoacetamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels) in tumors, and modulate the immune system. N-(4-chlorophenyl)-2-(4-morpholinyl)-2-thioxoacetamide has also been shown to improve mitochondrial function, which is important for energy production in cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-chlorophenyl)-2-(4-morpholinyl)-2-thioxoacetamide in lab experiments is its high potency and selectivity. N-(4-chlorophenyl)-2-(4-morpholinyl)-2-thioxoacetamide has been shown to be effective at low concentrations, which reduces the risk of toxicity and side effects. However, one of the limitations of using N-(4-chlorophenyl)-2-(4-morpholinyl)-2-thioxoacetamide is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on N-(4-chlorophenyl)-2-(4-morpholinyl)-2-thioxoacetamide. One area of interest is the development of N-(4-chlorophenyl)-2-(4-morpholinyl)-2-thioxoacetamide derivatives with improved solubility and pharmacokinetic properties. Another area of interest is the investigation of N-(4-chlorophenyl)-2-(4-morpholinyl)-2-thioxoacetamide's potential as a combination therapy with other anti-cancer agents or neuroprotective agents. Additionally, further research is needed to elucidate the exact mechanism of action of N-(4-chlorophenyl)-2-(4-morpholinyl)-2-thioxoacetamide and its effects on various cellular processes.

Synthesis Methods

The synthesis of N-(4-chlorophenyl)-2-(4-morpholinyl)-2-thioxoacetamide involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate to form the intermediate product, which is then reacted with morpholine and thiosemicarbazide to yield the final product. This synthesis method has been optimized to produce high yields of pure N-(4-chlorophenyl)-2-(4-morpholinyl)-2-thioxoacetamide.

Scientific Research Applications

N-(4-chlorophenyl)-2-(4-morpholinyl)-2-thioxoacetamide has been studied for its potential therapeutic applications in cancer, neurodegenerative diseases, and infectious diseases. In cancer research, N-(4-chlorophenyl)-2-(4-morpholinyl)-2-thioxoacetamide has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and leukemia. In neurodegenerative disease research, N-(4-chlorophenyl)-2-(4-morpholinyl)-2-thioxoacetamide has been shown to protect neurons from oxidative stress and improve cognitive function in animal models of Alzheimer's disease. In infectious disease research, N-(4-chlorophenyl)-2-(4-morpholinyl)-2-thioxoacetamide has been shown to inhibit the replication of various viruses, including HIV and hepatitis C virus.

properties

IUPAC Name

N-(4-chlorophenyl)-2-morpholin-4-yl-2-sulfanylideneacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O2S/c13-9-1-3-10(4-2-9)14-11(16)12(18)15-5-7-17-8-6-15/h1-4H,5-8H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQRKEJYXIFGNSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=S)C(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-2-(morpholin-4-yl)-2-thioxoacetamide

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